E3 ligase Ligand 19 is a compound that plays a significant role in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). E3 ligases are enzymes that facilitate the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. Ligand 19 is part of a broader class of E3 ligase ligands that have been identified and characterized for their potential in therapeutic applications.
The compound was identified through extensive research efforts that compiled data from various databases, including PROTAC-DB, PROTACpedia, and commercial databases such as Evolvus’s Liceptor. These resources provided a foundation for understanding the interactions between E3 ligases and their respective ligands, leading to the identification of Ligand 19 among others .
E3 ligases are classified into three main categories based on their mechanisms of action: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) ligases. Ligand 19 falls under the category of small-molecule inhibitors designed to bind specifically to E3 ligases, facilitating targeted protein degradation processes .
The synthesis of E3 ligase Ligand 19 involves various chemical strategies aimed at optimizing yield and specificity. The common synthetic routes typically start from commercially available precursors, which undergo several transformations including condensation reactions, nucleophilic substitutions, and functional group modifications.
The molecular structure of E3 ligase Ligand 19 consists of a core scaffold that interacts with specific binding sites on E3 ligases. The precise three-dimensional arrangement is crucial for its biological activity.
Characterization techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are employed to elucidate the molecular structure and confirm binding interactions with target E3 ligases. Data from these analyses provide insights into the ligand's conformation and its interaction dynamics .
E3 ligase Ligand 19 participates in several chemical reactions that facilitate its binding to E3 ligases. These reactions include:
The kinetics of these reactions can be studied using various biochemical assays that measure binding affinities and rates of ubiquitination.
The mechanism by which E3 ligase Ligand 19 operates involves several steps:
Quantitative data on binding affinities and degradation rates are essential for understanding the efficacy of Ligand 19 in therapeutic contexts.
E3 ligase Ligand 19 has significant potential applications in:
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) to degrade disease-relevant proteins. These heterobifunctional molecules comprise three elements: a target protein-binding ligand, an E3 ubiquitin ligase-binding ligand, and a connecting linker. Upon cellular entry, the PROTAC forms a ternary complex by simultaneously engaging the target protein and an E3 ligase. This induced proximity enables the transfer of ubiquitin molecules from the E3 ligase complex to the target protein, tagging it for recognition and destruction by the 26S proteasome [1] [4]. Critically, PROTACs operate catalytically—a single molecule can facilitate multiple degradation cycles—enabling efficacy at substoichiometric concentrations and targeting proteins traditionally considered "undruggable" by conventional occupancy-driven inhibitors [1] [9].
E3 ubiquitin ligases confer substrate specificity within the UPS, with over 600 human E3 ligases identified. The E3 ligase ligand component of a PROTAC determines several critical pharmacological parameters:
Early PROTACs (circa 2001–2008) relied on peptidic E3 ligands (e.g., sequences from HIF-1α for VHL recruitment or IκBα for β-TRCP). While biologically active, these molecules suffered from poor cell permeability, metabolic instability, and limited synthetic tractability [1] [4]. The field transformed with the discovery of non-peptidic small-molecule E3 ligands:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8